molecular formula C9H9NO4S B065198 Methyl 2-(methylthio)-5-nitrobenzoate CAS No. 191604-70-3

Methyl 2-(methylthio)-5-nitrobenzoate

Cat. No. B065198
Key on ui cas rn: 191604-70-3
M. Wt: 227.24 g/mol
InChI Key: BULMXSINASASPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211199B1

Procedure details

Combine 2-methylthio-5-nitrobenzoic acid, (3.2 g, 15 mmol), N,N-diisopropylethylamine (17.0 mL, 100 mmol), and methyl iodide (12.45 mL, 200 mmol) in acetonitrile (50 mL). After 18 hours, dilute the reaction mixture with ethyl acetate, extract with brine, dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 20% ethyl acetate/hexane to give methyl 2-methylthio-5-nitrobenzoate. Rf=0.58 (silica gel, 30% ethyl acetate/hexane).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
12.45 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH:15](N(CC)C(C)C)(C)C.CI.C(OCC)(=O)C.CCCCCC>C(#N)C.C(OCC)(=O)C>[CH3:1][S:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([O:7][CH3:15])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CSC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
12.45 mL
Type
reactant
Smiles
CI
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CSC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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